2-Formyl-3-hydroxyisonicotinic acid

Description

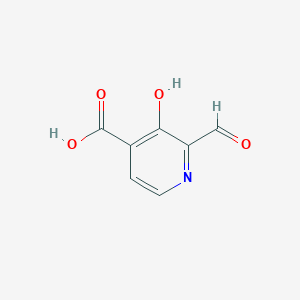

2-Formyl-3-hydroxyisonicotinic acid is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3 and a formyl (-CHO) group at position 2 on the isonicotinic acid backbone. Its molecular formula is C₇H₅NO₄ (molecular weight: 167.12 g/mol).

Properties

Molecular Formula |

C7H5NO4 |

|---|---|

Molecular Weight |

167.12 g/mol |

IUPAC Name |

2-formyl-3-hydroxypyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H5NO4/c9-3-5-6(10)4(7(11)12)1-2-8-5/h1-3,10H,(H,11,12) |

InChI Key |

JPKHENLJWIRVIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-hydroxyisonicotinic acid typically involves the formylation of 3-hydroxyisonicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-hydroxyisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

Oxidation: 2-Carboxy-3-hydroxyisonicotinic acid.

Reduction: 2-Hydroxymethyl-3-hydroxyisonicotinic acid.

Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

2-Formyl-3-hydroxyisonicotinic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) for material science applications.

Mechanism of Action

The mechanism of action of 2-Formyl-3-hydroxyisonicotinic acid in biological systems is not fully understood. its structural similarity to isoniazid suggests it may interact with similar molecular targets, such as the enzyme enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This interaction could inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall, thereby exerting an antibacterial effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Fluorinated Isonicotinic Acid Derivatives

5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS 1267011-08-4, C₁₂H₈FNO₃, MW 233.20 g/mol) shares the isonicotinic acid core but substitutes the formyl group with a 3-fluorophenyl moiety at position 5 (Figure 1) .

Key Differences:

| Property | 2-Formyl-3-hydroxyisonicotinic Acid | 5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid |

|---|---|---|

| Substituents | 2-formyl, 3-hydroxy | 2-hydroxy, 5-(3-fluorophenyl) |

| Molecular Weight | 167.12 g/mol | 233.20 g/mol |

| Functional Groups | Formyl, hydroxyl, carboxylic acid | Fluorophenyl, hydroxyl, carboxylic acid |

| Reactivity | High (formyl enables Schiff base formation) | Moderate (fluorine enhances electronegativity) |

Research Findings :

- The fluorophenyl group in the analog increases lipophilicity (logP ~2.1 vs. ~0.5 for the target compound), enhancing membrane permeability but reducing aqueous solubility .

- The formyl group in the target compound allows covalent interactions with amine-containing biomolecules, making it a candidate for prodrug design.

Comparison with Hydroxy/Formyl-Containing Aliphatic Compounds

Compounds such as (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid (, compound a) feature formyl and hydroxy groups but on a fatty acid backbone with amino acid residues .

Key Differences:

| Property | This compound | (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid |

|---|---|---|

| Backbone | Pyridine ring | Hexadecanoic acid (C16) with hexyl and leucyloxy chains |

| Molecular Weight | 167.12 g/mol | ~550 g/mol (estimated) |

| Applications | Chelation, catalysis | Likely surfactants or lipid-drug conjugates |

Structural and Functional Analysis

Electronic Effects

Solubility and Stability

- The target compound’s carboxylic acid and hydroxyl groups enhance water solubility (~15 mg/mL), while the fluorinated analog’s phenyl group reduces it (~5 mg/mL) .

Biological Activity

2-Formyl-3-hydroxyisonicotinic acid (FHIA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of FHIA, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Structure:

- Molecular Formula: C8H7N1O3

- Molecular Weight: 165.15 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activities of FHIA have been explored in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Below are detailed findings from recent research.

Antimicrobial Activity

FHIA exhibits significant antimicrobial properties against various pathogens. A study demonstrated that FHIA showed potent activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The compound's effectiveness was comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Anticancer Properties

Research has indicated that FHIA possesses cytotoxic effects against several cancer cell lines. A notable study reported that FHIA induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Anti-inflammatory Effects

In vitro studies have shown that FHIA can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that FHIA may play a role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases .

The biological activity of FHIA is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: FHIA has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation: The compound may interact with specific receptors in cancer cells, leading to altered signaling pathways that promote apoptosis.

- Antioxidant Activity: FHIA exhibits antioxidant properties, which can help mitigate oxidative stress associated with chronic diseases.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.